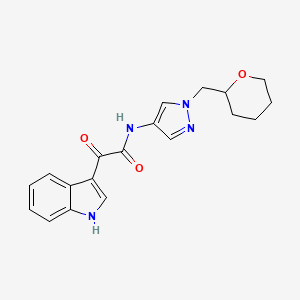

2-(1H-indol-3-yl)-2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Description

This compound is an acetamide derivative featuring a 1H-indol-3-yl group linked to a ketone moiety and a pyrazole ring substituted with a tetrahydro-2H-pyran-2-ylmethyl group. The tetrahydro-2H-pyran group may enhance solubility and metabolic stability compared to simpler alkyl substituents .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c24-18(16-10-20-17-7-2-1-6-15(16)17)19(25)22-13-9-21-23(11-13)12-14-5-3-4-8-26-14/h1-2,6-7,9-11,14,20H,3-5,8,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWYAPYOEUHRLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-indol-3-yl)-2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex heterocyclic structure that combines indole and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The structure features an indole ring, a pyrazole ring, and a tetrahydropyran moiety, which may contribute to its diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including those containing pyrazole structures. For instance, compounds similar to the target molecule have shown effectiveness against viruses such as herpes simplex virus type 1 (HSV-1). In one study, derivatives exhibited up to 91% inhibition of HSV-1 at concentrations as low as 50 µM, demonstrating their potential as antiviral agents .

Table 1: Antiviral Activity of Indole-Pyrazole Derivatives

| Compound | Virus Type | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | HSV-1 | 50 | 91% |

| Compound B | TMV | 4.5 | Not specified |

| Compound C | HCV | 6.0 | Not specified |

Anticancer Properties

Indole derivatives are also recognized for their anticancer properties. The compound's ability to modulate signaling pathways related to cancer progression is significant. For example, it has been noted that indole-based compounds can inhibit the TGFβ signaling pathway, which is crucial in cancer metastasis .

Case Study: TGFβ Inhibition

A study demonstrated that certain indole derivatives could effectively inhibit TGFβ type II receptor activity, leading to reduced cancer cell proliferation in vitro. This suggests that the target compound may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have been documented extensively. Compounds containing the indole structure have been shown to reduce pro-inflammatory cytokines in various models of inflammation .

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Model | Cytokine Reduction (%) |

|---|---|---|

| Compound D | Mouse model | IL-6: 75% |

| Compound E | Rat model | TNFα: 60% |

The proposed mechanisms by which This compound exerts its biological effects include:

- Inhibition of Viral Replication : By interfering with viral entry or replication mechanisms.

- Modulation of Signaling Pathways : Particularly through inhibition of pathways like TGFβ that are involved in cell proliferation and inflammation.

- Cytokine Modulation : Reducing levels of inflammatory cytokines which contribute to disease pathology.

Scientific Research Applications

Antiviral Activity

Research has highlighted the antiviral potential of indole derivatives, particularly those containing pyrazole structures. For example, compounds similar to this target molecule have demonstrated effectiveness against viruses such as herpes simplex virus type 1 (HSV-1).

Table 1: Antiviral Activity of Indole-Pyrazole Derivatives

| Compound | Virus Type | IC50 (µM) | % Inhibition |

|---|---|---|---|

| Compound A | HSV-1 | 50 | 91% |

| Compound B | TMV | 4.5 | Not specified |

| Compound C | HCV | 6.0 | Not specified |

Anticancer Properties

Indole derivatives are recognized for their anticancer properties, particularly their ability to modulate signaling pathways involved in cancer progression. Notably, this compound may inhibit the TGFβ signaling pathway, which is crucial in cancer metastasis.

Case Study: TGFβ Inhibition

A study demonstrated that certain indole derivatives could effectively inhibit TGFβ type II receptor activity, leading to reduced cancer cell proliferation in vitro. This suggests that the target compound may possess similar anticancer properties.

Anti-inflammatory Effects

The anti-inflammatory properties of indole derivatives have been documented extensively. Compounds containing the indole structure have been shown to reduce pro-inflammatory cytokines in various models of inflammation.

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Model | Cytokine Reduction (%) |

|---|---|---|

| Compound D | Mouse model | IL-6: 75% |

| Compound E | Rat model | TNFα: 60% |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Unlike the thiazole- and pyridazinone-containing analog in , the target lacks heteroaromatic extensions, which may reduce off-target interactions.

- Its indole moiety aligns with bioactive scaffolds in kinase inhibitors, contrasting with benzimidazole-based analogs in , which are more commonly associated with antiparasitic activity.

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.